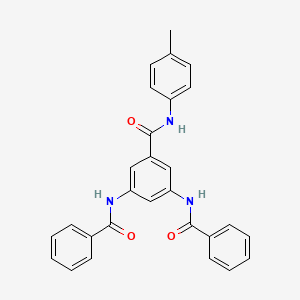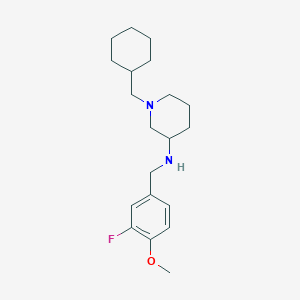![molecular formula C16H22N2O3 B6027964 tert-butyl {3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}carbamate](/img/structure/B6027964.png)
tert-butyl {3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl {3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}carbamate, also known as CC3, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of tert-butyl {3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}carbamate is not fully understood. However, it has been proposed that this compound may exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. Additionally, this compound may inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been demonstrated to reduce the production of inflammatory cytokines such as TNF-α and IL-6 in vitro. Additionally, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression. Furthermore, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using tert-butyl {3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}carbamate in lab experiments is its potential applications in the field of medicine. This compound has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties, making it a promising candidate for further research. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions related to tert-butyl {3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}carbamate. One direction is to further investigate the mechanism of action of this compound to better understand its biochemical and physiological effects. Additionally, future research could focus on optimizing the synthesis method of this compound to improve its yield and solubility. Furthermore, this compound could be tested in animal models of various diseases to evaluate its potential therapeutic applications. Finally, the development of analogs of this compound could lead to the discovery of more potent and selective compounds with improved pharmacokinetic properties.
Méthodes De Synthèse
The synthesis of tert-butyl {3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}carbamate has been achieved using various methods. One such method involves the reaction of 3-amino-2-methylphenol with tert-butyl carbamate and cyclopropylcarbonyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of this compound as a white solid with a yield of around 70%.
Applications De Recherche Scientifique
Tert-butyl {3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}carbamate has been studied for its potential applications in the field of medicine. One study has shown that this compound has anti-inflammatory properties and can reduce the production of inflammatory cytokines in vitro. Another study has demonstrated that this compound can inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Propriétés
IUPAC Name |
tert-butyl N-[3-(cyclopropanecarbonylamino)-2-methylphenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-10-12(17-14(19)11-8-9-11)6-5-7-13(10)18-15(20)21-16(2,3)4/h5-7,11H,8-9H2,1-4H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWUZZMHSFCNCQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)OC(C)(C)C)NC(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[4-(diethylamino)benzylidene]-3-(4-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B6027899.png)
![2-{1-benzyl-4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6027902.png)

![2-ethyl-1-{3-[5-(5-methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl]propanoyl}piperidine](/img/structure/B6027912.png)

![3-(4-methoxybenzoyl)-7,9-dioxatricyclo[4.2.1.0~2,4~]nonan-5-one](/img/structure/B6027937.png)
![2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-1-(2-thienyl)ethanone](/img/structure/B6027942.png)
![N-(3-acetylphenyl)-2-[(5-benzyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6027943.png)
![N-[(4-methoxy-1-naphthyl)methyl]-1-[1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]ethanamine](/img/structure/B6027951.png)
![3-(4-methoxyphenyl)-N-[4-(1-piperidinylsulfonyl)phenyl]acrylamide](/img/structure/B6027958.png)
![1-[9-[2-(diethylamino)ethyl]-2-(1-naphthyl)-9H-imidazo[1,2-a]benzimidazol-3-yl]ethanone](/img/structure/B6027959.png)
![N-(3,5-dichlorophenyl)-5-[(2-nitrophenoxy)methyl]-2-furamide](/img/structure/B6027970.png)
![2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]benzamide](/img/structure/B6027975.png)